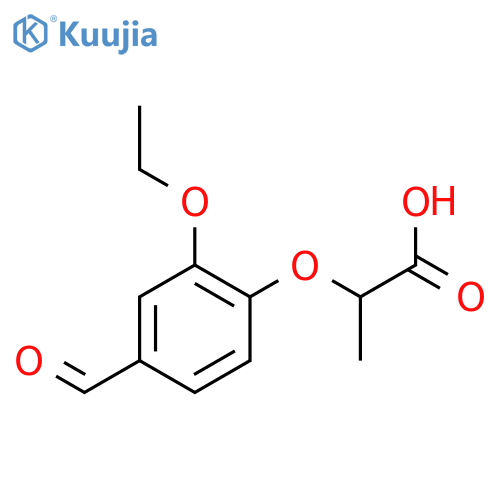

Cas no 51264-80-3 (2-(2-Ethoxy-4-formylphenoxy)propanoic acid)

51264-80-3 structure

商品名:2-(2-Ethoxy-4-formylphenoxy)propanoic acid

CAS番号:51264-80-3

MF:C12H14O5

メガワット:238.236564159393

MDL:MFCD04083022

CID:1086451

2-(2-Ethoxy-4-formylphenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-Ethoxy-4-formylphenoxy)propanoic acid

- CHEMBRDG-BB 6758323

- AC1MZKGP

- AG-F-73262

- Ambcb6758323

- CTK4J3940

- MolPort-000-993-991

- STL380942

-

- MDL: MFCD04083022

- インチ: InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15)

- InChIKey: SQWDGIFPMCHJMH-UHFFFAOYSA-N

- ほほえんだ: CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)O

計算された属性

- せいみつぶんしりょう: 238.08400

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 6

じっけんとくせい

- 密度みつど: 1.23

- ふってん: 405.7°C at 760 mmHg

- フラッシュポイント: 155.7°C

- 屈折率: 1.551

- PSA: 72.83000

- LogP: 1.74970

2-(2-Ethoxy-4-formylphenoxy)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG20397-250mg |

2-(2-Ethoxy-4-formylphenoxy)propanoic acid |

51264-80-3 | 95% | 250mg |

$43.00 | 2024-04-19 | |

| TRC | E677713-50mg |

2-(2-Ethoxy-4-formylphenoxy)propanoic acid |

51264-80-3 | 50mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E677713-100mg |

2-(2-Ethoxy-4-formylphenoxy)propanoic acid |

51264-80-3 | 100mg |

$ 65.00 | 2022-06-05 | ||

| TRC | E677713-500mg |

2-(2-Ethoxy-4-formylphenoxy)propanoic acid |

51264-80-3 | 500mg |

$ 80.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188742-1g |

2-(2-Ethoxy-4-formylphenoxy)propanoic acid |

51264-80-3 | 98% | 1g |

¥4510.00 | 2024-08-09 |

2-(2-Ethoxy-4-formylphenoxy)propanoic acid 関連文献

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

51264-80-3 (2-(2-Ethoxy-4-formylphenoxy)propanoic acid) 関連製品

- 51264-78-9(2-(4-Formylphenoxy)propanoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51264-80-3)2-(2-Ethoxy-4-formylphenoxy)propanoic acid

清らかである:99%

はかる:1g

価格 ($):468.0